molecular formula C14H11NO4 B074573 4-Methoxy-4'-nitrobenzophenone CAS No. 1151-94-6

4-Methoxy-4'-nitrobenzophenone

Cat. No.: B074573
CAS No.: 1151-94-6
M. Wt: 257.24 g/mol
InChI Key: DXVSAELNVPXMSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methoxy-4’-nitrobenzophenone typically involves the nitration of p-methoxybenzophenone. The process begins with the reaction of methoxy benzene ketone with concentrated nitric acid. Sulfuric acid is then added at a low temperature to facilitate the nitration reaction. The final product is obtained through crystallization and purification .

Another method involves the acylation of the appropriate substituted benzene substrate in the presence of graphite and optionally in the presence of iron(III) chloride (FeCl3). This method is efficient and effective for producing substituted benzophenones .

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-4’-nitrobenzophenone may involve large-scale nitration processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-nitrobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and methoxy groups influence the reactivity of the benzophenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methoxy-4’-aminobenzophenone, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

4-Methoxy-4’-nitrobenzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis, it is used to create more complex molecules.

    Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-nitrobenzophenone involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which makes the benzophenone core more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the nitro group, making it less reactive in electrophilic substitution reactions.

    4-Nitrobenzophenone: Lacks the methoxy group, which affects its solubility and reactivity.

    4-Hydroxy-4’-nitrobenzophenone: Contains a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and solubility properties.

Uniqueness

4-Methoxy-4’-nitrobenzophenone is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and solubility properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-8-4-11(5-9-13)14(16)10-2-6-12(7-3-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVSAELNVPXMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324396
Record name 4-Methoxy-4'-nitrobenzophenone
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-94-6
Record name 4-Methoxy-4′-nitrobenzophenone
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Record name 4-Methoxy-4'-nitrobenzophenone
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Record name 1151-94-6
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Record name 4-Methoxy-4'-nitrobenzophenone
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Record name (4-METHOXY-PHENYL)-(4-NITRO-PHENYL)-METHANONE
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Synthesis routes and methods I

Procedure details

150 ml of nitrobenzene were cooled in an ice-bath and treated portionwise with 41 g of aluminium chloride. In so doing, the temperature was held at below 5°. Subsequently, a solution of 50 g of 4-nitrobenzoyl chloride in 50 ml of nitrobenzene was added dropwise in such a manner that the temperature remains at below 5°. At the same temperature there were added dropwise 27.8 g of anisole. Subsequently, the mixture was stirred at 20° overnight. The solution was poured on to 1 liter of ice-water, extracted with methylene chloride, dried over magnesium sulphate and concentrated. The nitrobenzene was distilled off in a high vacuum and the yellowish crystals which remained were recrystallized from cyclohexane. There were obtained 36.5 g (52%) of 4-methoxy-4'-nitrobenzophenone as a yellow solid; m.p. 124°.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
27.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The compound of formula 3a was prepared according to the procedure of Shani, J. etal., J. Med. Chem, 1985, 28, 1504. Thus, a mixture of 4-nitrobenzoyl chloride (90 g, 0.48 mol) and anisole (57.24 g, 0.53 mol) in carbon disulfide (450 mL) was stirred in a three neck round bottom flask equipped with nitrogen inlet, condenser and mechanical stirrer that was being cooled in an ice bath. Aluminum chloride (84.0 g, 0.63 mol) was added in portions and stirring continued at ice bath temperature for 30 minutes, then at room temperature for an additional 1 hour. The reaction mixture was cooled, treated with concentrated hydrochloric acid (150 mL), diluted with cold water (250 mL). The product was collected, filtered, washed, dried, and crystallized from ethyl acetate to give 4-(4-methoxybenzoyl)-nitrobenzene as an off-white solid, m.p. 120-122° C.; Analysis for C14H11NO4: Calc.: C, 65.3; H, 4.31; N, 5.44; Found: C, 65.22; H, 4.16; N, 5.69.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
57.24 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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